molecular formula C32H38N4 B1605982 Etioporphyrin iii CAS No. 26608-34-4

Etioporphyrin iii

Cat. No.: B1605982
CAS No.: 26608-34-4
M. Wt: 478.7 g/mol
InChI Key: SOZGZCJUYXLGOI-UHFFFAOYSA-N
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Description

Etioporphyrin III (CAS 26608-34-4) is a prominent etio-type porphyrin and a crucial structural analog of biological pigments like chlorophyll and heme . Its significance in research stems from its role as a molecular fossil, making it a vital diagnostic tool in organic geochemistry for understanding the origins and thermal maturity of fossil fuels . Studies of its distribution in sedimentary materials provide characteristic fingerprints for specific organic-rich deposits and can be used in environmental investigations, such as determining the origins of crude oils from spills . Beyond geochemistry, this compound exhibits valuable photophysical properties. When complexed with vanadium, it forms vanadyl etioporphyrin-III (VO-EtioP-III), which demonstrates strong photoconducting capabilities . Research shows that supramolecular aggregates of VO-EtioP-III in solid films can generate a lateral current response to sunlight, making it a compound of interest for developing organic electronic materials . Furthermore, this compound serves as an important standard in vibrational spectroscopy, particularly in Resonance Raman studies, aiding in the detailed assignment of vibrational spectra for various petroporphyrins . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7,12,17-tetraethyl-2,8,13,18-tetramethyl-21,22-dihydroporphyrin
Source PubChem
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InChI

InChI=1S/C32H38N4/c1-9-21-17(5)25-13-26-18(6)23(11-3)31(34-26)16-32-24(12-4)20(8)28(36-32)15-30-22(10-2)19(7)27(35-30)14-29(21)33-25/h13-16,34,36H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGZCJUYXLGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CC)C(=C3C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26608-34-4, 531-16-8
Record name Etioporphyrin
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Record name Etioporphyrin iii
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Record name ETIOPORPHYRIN
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Advanced Synthetic Methodologies for Etioporphyrin Iii and Its Analogs

Metalation and Demetalation Techniques for Etioporphyrin III Complexes

The insertion (metalation) and removal (demetalation) of metal ions from the this compound core are fundamental processes for the synthesis and application of its metal complexes.

Metalation is the process of incorporating a metal ion into the center of the porphyrin macrocycle. A variety of methods have been developed to achieve this, with the choice of method often depending on the specific metal and the properties of the porphyrin. Traditional methods often involve heating the porphyrin with a metal salt in a high-boiling solvent such as dimethylformamide (DMF) or pyridine. nsf.gov For instance, the synthesis of vanadyl etioporphyrin has been achieved under elevated temperatures and pressures. google.com

More recent and milder methods have been developed to improve yields and avoid harsh conditions. Mechanochemistry, which involves grinding solid reactants together, has emerged as a solvent-free and efficient method for the synthesis of metalloporphyrins, including zinc, copper, cobalt, and palladium complexes. mdpi.com Sonochemistry, the use of ultrasound, has also proven to be a good alternative for preparing metal complexes of water-soluble porphyrins in good yields and with short reaction times. mdpi.com The use of microwave irradiation in the presence of a catalyst like DBU has also been shown to facilitate the synthesis of various metalloporphyrins in high yields. chemijournal.com

The reactivity of the porphyrin and the metal salt can be influenced by various factors. For example, in mechanochemical zinc insertion, zinc acetate (B1210297) was found to be much more effective than zinc perchlorate (B79767) or zinc chloride without a base. nsf.gov

Demetalation is the reverse process of removing the metal ion from the porphyrin complex to yield the free-base porphyrin. This is often a necessary step when the porphyrin synthesis yields a metal complex (e.g., from a metal-templated cyclization) but the free-base porphyrin is the desired product. nih.gov

The most common method for demetalation is treatment with a strong acid, such as sulfuric acid or trifluoroacetic acid. nih.govmdpi.com The stability of the metalloporphyrin dictates the harshness of the conditions required. For example, copper(II) porphyrins can typically be demetalated with a mixture of sulfuric acid and trifluoroacetic acid. nih.gov The demetalation of petroporphyrins, which include etioporphyrin structures, has been achieved using various acidic reagents, including concentrated sulfuric acid, methanesulfonic acid, and mixtures of sulfuric and trifluoroacetic acids. mdpi.com Milder conditions, such as using cold sulfuric acid in chloroform (B151607), can be preferable to minimize the formation of byproducts and improve the yield of the free-base porphyrin. mdpi.com In some cases, demetalation can be achieved under very specific conditions, such as the use of 80% hydrofluoric acid to selectively demetalate DPEP-type petroporphyrins while leaving other types intact. osti.gov

Process Technique Reagents/Conditions Key Findings
Metalation MechanochemistryMetal salt (e.g., Zn(OAc)₂), ball millingSolvent-free, high yields for various metal complexes. mdpi.com
SonochemistryMetal salt, ultrasoundGood alternative for water-soluble porphyrins. mdpi.com
Microwave-assistedMetal salt, DBU catalyst, microwave irradiationHigh yields, short reaction times. chemijournal.com
TraditionalMetal salt, high-boiling solvent (e.g., DMF)Often requires harsh conditions. nsf.gov
Demetalation Acid TreatmentStrong acid (e.g., H₂SO₄, TFA)Common and effective method. nih.govmdpi.com
Selective Acid80% HFSelectively demetalates certain petroporphyrins. osti.gov
Milder AcidCold H₂SO₄ in CHCl₃Can improve yield and reduce byproducts. mdpi.com

Peripheral Modification and Functionalization of the this compound Core

The functionalization of the this compound macrocycle at its peripheral positions (the meso- and β-positions) is a powerful strategy for tuning its physical, chemical, and biological properties. This allows for the creation of a vast array of derivatives with tailored characteristics.

Electrophilic Substitution: Electron-rich porphyrins readily undergo electrophilic substitution reactions at their unsubstituted peripheral positions, particularly when the inner nitrogen atoms are protected by metalation. nih.gov Halogenation is a common and versatile modification. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are frequently used for bromination and chlorination, respectively. nih.gov For example, meso-tetraarylporphyrins can be regioselectively tetrabrominated at the β-positions using NBS. nih.gov Formylation, the introduction of a -CHO group, can be achieved using the Vilsmeier-Haack reaction (DMF/POCl₃). nih.gov These introduced functional groups can then serve as handles for further transformations.

Nucleophilic Reactions: Porphyrin macrocycles can also react with strong nucleophiles, such as organolithium and Grignard reagents. These reactions typically occur at the meso-positions, leading to the formation of meso-substituted porphyrins after oxidation of the initial adducts. nih.gov For instance, octaethylporphyrin (OEP), an analog of etioporphyrin, reacts with alkyllithium reagents to yield meso-alkylated porphyrins. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The development of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of porphyrins. Halogenated porphyrins are excellent substrates for these reactions, allowing for the introduction of a wide variety of substituents. Sonogashira coupling, for example, is used to introduce ethynyl (B1212043) groups by reacting a halogenated porphyrin with a terminal alkyne. nih.gov Other palladium-catalyzed reactions can be used to form C-N, C-O, and C-S bonds, enabling the attachment of amines, alcohols, and thiols to the porphyrin periphery. nih.gov

Core vs. Peripheral Functionalization: Functionalization can be broadly categorized into core functionalization, which involves direct modification of the meso- or β-positions, and peripheral functionalization, where functional groups are introduced on the existing substituents of the porphyrin. chemijournal.com Direct functionalization of the porphyrin core is often achieved through nucleophilic attack of organolithium reagents. chemijournal.com

The introduction of different functional groups can significantly impact the electronic properties of the porphyrin. Electron-withdrawing groups, such as nitro (-NO₂) or carboxyl (-CO₂H) groups, decrease the electron density of the macrocycle and can quench fluorescence, while electron-donating groups like amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups can enhance fluorescence. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of porphyrins, including this compound. researchgate.net Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in green porphyrin synthesis. It often leads to dramatic reductions in reaction times and can enable reactions to be carried out in more environmentally benign solvents, or even solvent-free. researchgate.netresearchgate.net For example, the synthesis of various porphyrins and their metal complexes has been successfully achieved using microwave assistance. chemijournal.comresearchgate.net Ultrasound (sonochemistry) is another alternative energy source that has been used for the sustainable preparation of metalloporphyrins. mdpi.com

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. Water has been explored as a solvent for porphyrin synthesis, sometimes under sub-critical conditions with microwave irradiation where it can act as a solvent, acid catalyst, and oxidant. researchgate.net Ionic liquids have also been investigated as recyclable reaction media for porphyrin synthesis. worldscientific.com The use of solid acid catalysts, which can be easily separated and potentially reused, is another green approach being explored to replace traditional homogeneous acid catalysts. researchgate.net

Mechanochemistry: As mentioned previously, mechanochemistry, or ball milling, offers a solvent-free route for porphyrin synthesis and metalation. mdpi.comworldscientific.comresearchgate.net This technique can lead to high yields and avoids the need for large quantities of organic solvents for both the reaction and subsequent purification. researchgate.net For instance, the synthesis of meso-substituted porphyrins has been explored using mechanochemistry, with promising results in a two-step procedure. worldscientific.com

Sustainability Metrics: To quantitatively assess the "greenness" of a synthetic method, various metrics have been developed. The E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of product, and the EcoScale, which assigns a score based on various parameters like yield, price, safety, and reaction conditions, are commonly used to compare the sustainability of different synthetic procedures. researchgate.networldscientific.com These metrics have been applied to the synthesis of porphyrins to demonstrate the environmental benefits of newer, greener methods. researchgate.networldscientific.com For example, mechanochemical and sonochemical methods for metalloporphyrin synthesis have been shown to have good sustainability scores. mdpi.com

The development of these sustainable approaches is crucial for the future of porphyrin chemistry, enabling the large-scale and environmentally responsible production of this compound and its derivatives for various applications.

Sophisticated Spectroscopic and Structural Characterization of Etioporphyrin Iii Systems

Electronic Absorption Spectroscopy for Analysis of Molecular and Aggregate States

Electronic absorption spectroscopy is a primary tool for investigating the π-electron system of etioporphyrin III. The spectra are characterized by two main features: the intense Soret band (or B-band) in the near-UV region and the weaker Q-bands in the visible region, both arising from π-π* transitions within the porphyrin macrocycle.

In dilute solutions, such as chloroform (B151607) or toluene (B28343), metallo-etioporphyrin III complexes display a sharp and intense Soret band and typically two less intense Q-bands. worldscientific.comutexas.edu For instance, Nickel(II)-Etioporphyrin-III (Ni-EtioP-III) in chloroform exhibits its Soret band around 390 nm and Q-bands near 515 nm and 552 nm. worldscientific.com Similarly, Vanadyl-Etioporphyrin-III (VO-EtioP-III) in solution shows a Soret band near 408 nm and Q-bands around 533 nm and 572 nm. worldscientific.com

When this compound is transitioned from a solution to a solid thin film, significant changes occur in the absorption spectrum. utexas.edu For VO-EtioP-III, the transition to a crystalline film results in a strong broadening of the Soret band and a notable redshift (a shift to longer wavelengths) of both the Soret and Q-bands by approximately 30 nm. researchgate.net This shift is indicative of strong intermolecular interactions within the solid state. researchgate.netmhc-isuct.ru In contrast, thin films of Ni-EtioP-III show only a minimal solid-state shift, with the Soret band experiencing a slight blueshift, suggesting weaker intermolecular coupling compared to VO-EtioP-III. worldscientific.com

Table 1: Absorption Maxima (λmax in nm) of Metallo-Etioporphyrin III Complexes in Solution and Thin Film

CompoundStateSoret Band (nm)Q-Bands (nm)Source(s)
Ni-EtioP-III Chloroform Solution~390~515, ~552 worldscientific.com
Thin Film (<100 nm)~387 (slight blueshift)~515, ~552 worldscientific.com
VO-EtioP-III Solution~408~533, ~572 worldscientific.com
Thin FilmRedshifted (~438)Redshifted (~563, ~602) researchgate.net

Aggregation of porphyrin molecules leads to changes in the intensity of their absorption bands, described as hypochromism (decreased intensity) and hyperchromism (increased intensity). iksadyayinevi.comscribd.comgithubusercontent.com These effects are direct consequences of the excitonic coupling between the transition dipole moments of adjacent molecules in an aggregate.

In the case of VO-EtioP-III, the transition from a diluted solution to a solid film or crystal demonstrates these effects distinctly. The absorption spectra of films show a significant hypochromic effect on the Soret band, which becomes much broader and less intense. researchgate.net Concurrently, the Q-bands exhibit a hyperchromic effect, gaining relative intensity. researchgate.net These spectral changes, particularly the hypochromism and broadening of the Soret band coupled with a redshift, are characteristic of strong intermolecular interactions and specific packing arrangements in the solid state. researchgate.net For Ni-EtioP-III films, however, the spectral changes are less dramatic. Thicker films (e.g., 170 nm) show an increase in the intensity of the Q-band doublet, a hyperchromic effect, while the Soret band broadens and shifts further into the UV. worldscientific.com

The arrangement of molecules in a crystal directly influences the electronic absorption spectrum. Single-crystal X-ray diffraction studies reveal the specific packing motifs that cause the observed spectral shifts.

For VO-EtioP-III, the molecular structure is such that the terminal alkyl groups and the axial oxygen atom protrude on the same side, leaving the other side relatively flat. researchgate.net This leads to a back-to-back dimeric arrangement in the crystal. researchgate.net Quantum chemical calculations show that the electronic clouds of aggregating molecules disturb each other, and the π-stacked molecules in the unit cell can have common molecular orbitals. mhc-isuct.ru This intermolecular interaction is responsible for the significant redshift and broadening of the absorption bands observed in films compared to the monomeric spectrum in solution. mhc-isuct.ru

In contrast, Ni-EtioP-III adopts a saddle-shaped geometry, which dictates a "slipped-stack" packing motif in its crystals. worldscientific.comresearchgate.net The distance between the molecular planes is approximately 3.07 Å. worldscientific.com This arrangement results in weaker intermolecular interactions compared to the packing in VO-EtioP-III. Consequently, the absorption spectra of Ni-EtioP-III films show much smaller shifts relative to their solution spectra, reflecting how the specific crystal packing governs the optical properties. worldscientific.comresearchgate.net

Hypo- and Hyperchromic Effects in Aggregated this compound

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the structural and bonding characteristics of this compound systems. gatech.eduphotothermal.comedinst.com These methods are complementary: IR spectroscopy measures vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that change the molecule's polarizability. gatech.eduedinst.com

The introduction of a metal ion into the porphyrin core creates specific metal-ligand bonds whose vibrational frequencies can be identified in the low-frequency region of the IR and Raman spectra. These frequencies are sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry, providing a direct probe of the metal-ligand bond strength. smu.edu

Normal coordinate analysis, often aided by isotopic substitution (e.g., using different metal isotopes like ¹¹⁰Cd/¹¹⁶Cd), helps to definitively assign these metal-ligand vibrational modes. researchgate.net For instance, studies on various metalloporphyrins show that the metal-nitrogen stretching frequencies are diagnostic of the coordination environment. researchgate.net While specific data for the metal-ligand vibrations of this compound are part of broader studies on metalloporphyrins, the principles are directly applicable. The analysis of these vibrations in complexes like Ni-EtioP-III and VO-EtioP-III allows for a detailed understanding of how the central metal ion interacts with the porphyrin macrocycle. smu.educaltech.edu

Vibrational spectra serve as a "fingerprint" for the specific conformation of the this compound macrocycle. gatech.eduamericanpharmaceuticalreview.com The frequencies of certain skeletal modes are highly sensitive to the planarity or non-planarity (e.g., saddled, ruffled, or domed conformations) of the porphyrin ring. capes.gov.bracs.org

Resonance Raman spectroscopy is particularly powerful for this purpose. By tuning the laser excitation wavelength to match an electronic absorption band (Soret or Q-band), specific vibrational modes associated with the porphyrin chromophore are greatly enhanced. gatech.educapes.gov.br Studies on related nickel porphyrins, such as nickel benzoetioporphyrins, have shown that vibrations in the low-frequency (350–550 cm⁻¹) and mid-frequency (750–1300 cm⁻¹) regions are strikingly sensitive to small conformational changes, allowing different isomers and conformers to be distinguished. capes.gov.br The amide III bands in IR spectra of proteins containing similar structural motifs are also indicative of specific conformations like beta-turns. nih.gov This sensitivity allows vibrational spectroscopy to be a crucial tool for identifying the specific three-dimensional structure of this compound and its complexes in various environments.

Analysis of Metal-Ligand Vibrations in Metalloporphyrin III Complexes

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate molecular structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment and conformational analysis.

In the ¹H NMR spectrum of a metal complex of this compound, such as Ni(II)-Etioporphyrin-III, distinct signals corresponding to the different types of protons are observed. worldscientific.com The meso-protons, located at the bridges connecting the pyrrole (B145914) rings, typically appear as a multiplet in the downfield region, around 9.76-9.80 ppm. worldscientific.com The methylene (B1212753) protons of the ethyl substituents (CH₂-CH₃) resonate as a multiplet between 3.90 and 3.98 ppm, while the methyl protons of the ethyl groups (CH₂-CH₃) and the methyl groups directly attached to the porphyrin core appear as multiplets in the regions of 1.76-1.84 ppm and 3.47-3.52 ppm, respectively. worldscientific.com The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the molecular formula.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Ni(II)-Etioporphyrin-III in CDCl₃

Proton Type Chemical Shift (ppm) Multiplicity Number of Protons
meso-H9.76-9.80m4
-CH₂-CH₃3.90-3.98m8
-CH₃ (on core)3.47-3.52m12
-CH₂-CH₃1.76-1.84m12

Note: This table is based on data reported for Ni(II)-Etioporphyrin-III. worldscientific.com The multiplicity is denoted by 'm' for multiplet.

Mass Spectrometry Techniques for Molecular Integrity and Composition Verification

Mass spectrometry (MS) is an indispensable analytical tool for verifying the molecular weight and elemental composition of this compound and its complexes. exlibrisgroup.comcore.ac.ukworldscientific.com Various ionization techniques are employed to generate gas-phase ions from the porphyrin sample, which are then separated based on their mass-to-charge ratio (m/z).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of porphyrins. bruker.combioneer.com In this method, the porphyrin sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte. bruker.com This minimizes fragmentation and predominantly produces the molecular ion ([M]⁺), allowing for accurate molecular weight determination. worldscientific.comresearchgate.net For instance, the MALDI-TOF spectrum of Ni-Etioporphyrin-III shows a prominent peak at m/z 535.2, corresponding to the molecular ion [M]⁺, which is in excellent agreement with the calculated molecular weight of 535.3 for C₃₂H₃₆N₄Ni. worldscientific.com

Electrospray Ionization (ESI) is another soft ionization technique commonly used for porphyrin analysis, often coupled with liquid chromatography (LC-MS). nih.govresearchgate.netphcogres.com ESI is particularly useful for analyzing metalloporphyrins and can provide information about the oxidation state of the central metal ion. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed. eurl-pesticides.eu For this compound and its metal complexes, ESI-MS spectra typically show the protonated molecular ion ([M+H]⁺) as the base peak. core.ac.uk The technique is sensitive enough to detect trace amounts of porphyrins in complex mixtures. core.ac.uk

Interactive Data Table: Mass Spectrometry Data for Ni(II)-Etioporphyrin-III

Technique Ionization Method Observed m/z Calculated m/z Assignment
MALDI-TOFLaser Desorption535.2535.3[M]⁺

Note: This table presents data for Ni(II)-Etioporphyrin-III. worldscientific.com The observed m/z value confirms the molecular integrity of the compound.

X-ray Diffraction Studies of this compound and Its Metal Complexes

X-ray diffraction (XRD) techniques are powerful methods for determining the three-dimensional structure of this compound and its metal complexes at an atomic level. These studies provide crucial insights into molecular geometry, conformation, and the nature of intermolecular interactions in the solid state.

Single-crystal X-ray diffraction is the gold standard for obtaining a precise three-dimensional model of a molecule. worldscientific.comworldscientific.commdpi.comrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, the electron density distribution can be mapped, and from this, the positions of all atoms in the crystal lattice can be determined. acs.orgresearchgate.net This technique has been successfully applied to various metal complexes of etioporphyrins, including those of nickel, rhodium, and vanadyl. worldscientific.comacs.orgresearchgate.net For example, the single-crystal structure of bis(dimethylamine)etio(I)porphinatorhodium(III) chloride dihydrate revealed an octahedrally coordinated rhodium atom situated in the plane of the porphyrin ring. acs.org Similarly, the crystal structure of Ni-Etioporphyrin-III has been determined, providing detailed information about its molecular geometry. worldscientific.comworldscientific.comresearchgate.net

The porphyrin macrocycle, while often depicted as planar, can adopt various non-planar conformations due to steric strain from peripheral substituents or the coordination requirements of the central metal ion. researchgate.netresearchgate.networldscientific.com Single-crystal X-ray diffraction data allows for the precise characterization of these distortions, which are commonly described as ruffling, doming, or saddling. worldscientific.comnih.gov

Ruffling involves the out-of-plane displacement of the pyrrole rings in an alternating up-and-down fashion. nih.gov This type of distortion is often observed in nickel(II) porphyrins, including Ni-Etioporphyrin-III, where the small size of the Ni²⁺ ion can lead to a ruffled conformation of the macrocycle. worldscientific.comresearchgate.net

Doming describes a distortion where all four pyrrole rings are displaced to one side of the mean porphyrin plane, often due to the presence of a large metal ion or an axial ligand. mdpi.commdpi.com

Saddling is characterized by the tilting of adjacent pyrrole rings in opposite directions. worldscientific.comnih.gov

The degree of these distortions can be quantified by analyzing the displacement of atoms from the mean plane of the porphyrin core.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including van der Waals forces, hydrogen bonds, and π-π stacking. worldscientific.comresearchgate.netresearchgate.net For aromatic systems like porphyrins, π-π stacking interactions, where the π-electron clouds of adjacent macrocycles overlap, are particularly significant. mdpi.comchemrxiv.orgrsc.org

The analysis of crystal structures reveals how this compound molecules and their complexes pack in the solid state. researchgate.net In some cases, slipped-stack arrangements are observed, where the porphyrin rings are offset relative to one another. worldscientific.com The distance between the stacked macrocycles is a key parameter, with shorter distances indicating stronger interactions. For instance, in Ni-Etioporphyrin-III, a slipped-stack packing motif is observed with an intermolecular plane distance of 3.07 Å. worldscientific.com These packing motifs can influence the material's bulk properties, such as its electronic and optical characteristics. mdpi.com

While single-crystal XRD provides detailed structural information for a single crystal, powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials, including thin films. worldscientific.commdpi.comresearchgate.net In PXRD, a powdered sample or a thin film is irradiated with X-rays, and the resulting diffraction pattern is a fingerprint of the crystalline phases present. wayne.edu

PXRD is particularly valuable for studying the texture, or preferred orientation of crystallites, in thin films. researchgate.netyale.edu For example, studies on vacuum-deposited Ni-Etioporphyrin-III films have shown that the structure can be substrate-dependent. worldscientific.com The diffraction patterns of these films reveal specific peaks that can be indexed to particular crystal planes, providing information about how the molecules are arranged on the substrate surface. worldscientific.comresearchgate.net PXRD can also be used to identify different crystalline forms, or polymorphs, of a compound, which may exhibit different physical properties. researchgate.net

Interactive Data Table: Crystallographic Data for a Rhodium(III) Etioporphyrin Complex

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.446
b (Å)10.943
c (Å)12.319
β (°)105.68
Z2
R-factor0.068

Note: This table presents data for bis(dimethylamine)etio(I)porphinatorhodium(III) chloride dihydrate. acs.org Z is the number of formula units per unit cell, and the R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π Stacking)

Advanced Microscopy for Supramolecular Architecture and Film Morphology

Advanced microscopy techniques are indispensable for visualizing the supramolecular organization and surface characteristics of this compound systems. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide nanoscale to microscale resolution, offering direct insights into the structural arrangement of molecules in aggregates and the morphology of thin films, which are critical for applications in organic electronics. researchgate.net

Atomic Force Microscopy for Surface Imaging

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale and even atomic level. nist.govnumberanalytics.com It is particularly valuable for characterizing the topography of etioporphyrin films and resolving the structure of individual molecules. numberanalytics.com

In the study of petroporphyrins, non-contact AFM (nc-AFM) performed under ultrahigh-vacuum (UHV) conditions and at low temperatures (5 K) has been used to achieve molecular imaging of isolated vanadyl petroporphyrins, which include etioporphyrin structures. acs.org For these experiments, molecules were deposited onto a substrate of bilayer NaCl grown on an Ag(111) single crystal. acs.org The use of a CO-functionalized tip allowed for the resolution of the internal atomic structure of the porphyrin core, confirming molecular structures and the positions of peripheral substituents. acs.org This level of detail is crucial for verifying the structural integrity of this compound molecules after isolation and deposition. acs.org

AFM is also employed to assess the surface quality of thin films. For instance, analysis of a 100 nm thick film of a related Indium(III)chloride-etioporphyrin-I complex, vacuum-deposited on silicon and nickel-coated alumina, revealed details about its surface roughness. researchgate.net Such topographical information is vital for understanding how substrate interactions influence film growth and for correlating surface morphology with the performance of electronic devices. researchgate.net

Table 1: Selected AFM Studies on Etioporphyrin Systems

System Studied Substrate Key AFM Findings Reference
Vanadyl Petroporphyrins (incl. Etioporphyrin) NaCl(2 ML)/Ag(111) Achieved molecular resolution, resolving the atomic structure of the porphyrin core and side groups. acs.org
Indium(III)chloride-etioporphyrin-I Film (100 nm) Silicon, Nickel-coated Alumina Characterized surface topography and roughness of vacuum-deposited films. researchgate.net

Scanning Electron Microscopy for Film Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface morphology of materials by scanning a focused beam of electrons over a sample. azooptics.com In the context of etioporphyrins, SEM provides crucial information on the size, shape, and distribution of crystalline domains in thin films, which significantly impacts their charge transport properties. aip.orgaip.org

Detailed morphological studies have been conducted on thin films of nickel(II) etioporphyrin-I, a close regioisomer of this compound. aip.orgresearchgate.net These studies reveal dramatic changes in film morphology as a function of thermal annealing. An as-deposited, 50 nm thick film initially shows a uniform morphology. aip.orgresearchgate.net Upon heating, significant recrystallization occurs:

At 120°C: The uniform film transforms into discrete, rod-like crystal grains with approximate dimensions of 500 nm in width and 3000 nm in length. aip.orgresearchgate.net

At 140°C: These grains coalesce and grow into larger microwires, averaging ~30 µm in length and ~1 µm in width. aip.orgresearchgate.net

At 160°C: A further transformation yields large, pyramid-like crystals with diameters exceeding 20 µm. aip.orgresearchgate.net

These morphological changes, directly visualized by SEM, are consistent with structural transitions observed in X-ray diffraction data and are critical for optimizing the performance of devices like field-effect transistors. aip.org The transition from a loosely packed, amorphous-like film to large, well-defined crystalline structures is favorable for efficient charge transport. aip.orgaip.org The distinct morphologies observed for different etioporphyrin isomers highlight the sensitivity of solid-state packing to subtle changes in molecular architecture. researchgate.net

Table 2: Morphological Changes in Nickel(II) Etioporphyrin-I Thin Films Observed by SEM

Annealing Temperature Observed Morphology Typical Dimensions Reference
As-deposited Uniform film 50 nm thickness aip.orgresearchgate.net
120°C (for 3 days) Discrete rod-like crystal grains ~500 nm width, ~3000 nm length aip.orgresearchgate.net
140°C (for 3 days) Microwires ~1 µm width, ~30 µm length aip.orgresearchgate.net
160°C (for 3 days) Pyramid-like crystals >20 µm diameter aip.orgresearchgate.net

Coordination Chemistry and Reactivity of Etioporphyrin Iii Metal Complexes

Fundamental Principles of Etioporphyrin III Coordination with Transition Metals

This compound, a macrocyclic compound, readily forms stable complexes with a variety of transition metals. The coordination typically involves the central metal ion bonding to the four nitrogen atoms within the porphyrin ring. libretexts.org This interaction is a classic example of Lewis acid-base chemistry, where the metal ion acts as a Lewis acid (electron acceptor) and the nitrogen atoms of the porphyrin are Lewis bases (electron donors). libretexts.org The planarity of the porphyrin macrocycle facilitates the accommodation of the metal ion in its central cavity. The specific properties of the resulting metalloporphyrin, including its geometry, electronic structure, and reactivity, are influenced by the nature of the central metal ion, its oxidation state, and the presence of any axial ligands. pageplace.deresearchgate.net The prospect of using such model compounds to emulate biological systems has been a significant driver for research in this area since the first total synthesis of etioporphyrin-III. researchgate.net

Synthesis and Comprehensive Characterization of Specific Metalloporphyrin III Systems

The synthesis of this compound metal complexes generally involves the reaction of the free-base etioporphyrin with a salt of the desired metal in a suitable solvent. Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Oxovanadium(IV) this compound (VO-EtioP-III) Complexes

Oxovanadium(IV) this compound is a notable petroporphyrin, meaning it is found in crude oil and has been the subject of considerable research. researchgate.net Its synthesis can be achieved de novo from dipyrromethene precursors. researchgate.net The molecular structure of VO-EtioP-III has been characterized by single-crystal X-ray diffraction, revealing that the terminal alkyl groups and the axial oxygen atom are oriented in the same direction relative to the porphyrin plane. researchgate.net This gives the molecule a non-planar geometry. worldscientific.com The solid-state properties and optical absorption of VO-EtioP-III have been investigated, particularly in the context of thin films. dntb.gov.ua

Property VO-EtioP-III
Geometry Non-planar worldscientific.com
Synthesis From dipyrromethene precursors researchgate.net
Key Feature Found in crude oil (petroporphyrin) researchgate.net
Application Note Studied for photovoltaic performance worldscientific.com

Nickel(II) this compound (Ni-EtioP-III) Complexes

Nickel(II) this compound is another significant petroporphyrin, often found alongside vanadium complexes in crude oil. worldscientific.com The synthesis of Ni-EtioP-III can be carried out by refluxing metal-free etioporphyrin-III with nickel(II) bis(acetylacetonate) in dimethylformamide. worldscientific.com The resulting complex has been thoroughly investigated, with a focus on its solid-state properties. worldscientific.comworldscientific.com Single-crystal X-ray analysis has been used to determine its molecular and crystal structure. worldscientific.comworldscientific.com Unlike the vanadyl complex, Ni-EtioP-III is a planar metalloporphyrin. worldscientific.com

Property Ni-EtioP-III
Synthesis Complexation of etioporphyrin-III with nickel(II) bis(acetylacetonate) worldscientific.com
Geometry Planar worldscientific.com
Natural Occurrence Second most abundant petroporphyrin in crude oil after vanadium complexes worldscientific.com
Characterization Single-crystal X-ray analysis, electronic absorption spectra worldscientific.comworldscientific.com

Indium(III) this compound (InCl-EtioP-I) Complexes

While the prompt specifies this compound, available research often focuses on the closely related Etioporphyrin I isomer for indium complexes. The synthesis of Indium(III) chloride etioporphyrin-I (InCl-EtioP-I) has been reported and the complex characterized. researchgate.netmdpi.com The synthesis involves the reaction of the free-base porphyrin with indium trichloride (B1173362). nih.gov These complexes have shown stability during high vacuum sublimation and exhibit photoconductivity in thin films. mdpi.com The molecular structure of InCl-EtioP-I reveals a 2D-layered packing arrangement in the crystal. mdpi.com Spectroscopic characterization includes UV-Vis, IR, and NMR spectroscopy. nih.govnih.gov

Property InCl-EtioP-I
Synthesis Reaction of free-base porphyrin with indium trichloride nih.gov
Crystal Structure 2D-layered packing motif mdpi.com
Properties Stable during vacuum sublimation, photoconductive in thin films mdpi.com
Characterization UV-Vis, IR, NMR spectroscopy nih.govnih.gov

Copper(II) this compound Complexes

The synthesis of Copper(II) etioporphyrin complexes is typically achieved by reacting the free-base porphyrin with a copper(II) salt, such as copper(II) acetate (B1210297), in a suitable solvent mixture like ethanol (B145695) and chloroform (B151607). mdpi.com This method is widely used for various copper porphyrinates. mdpi.com The resulting complexes have been characterized using techniques such as proton and electron magnetic resonance. cdnsciencepub.comcdnsciencepub.com The size of the coordination cavity in the porphyrin is well-suited for the copper(II) ion. researchgate.net

Property Cu-EtioP
Synthesis Reaction of free-base etioporphyrin with copper(II) acetate mdpi.com
Characterization Proton and electron magnetic resonance cdnsciencepub.comcdnsciencepub.com
Key Feature Coordination cavity size is optimal for the copper(II) ion researchgate.net
Property TiO-EtioP-II
Synthesis Synthesized for study of materials with large dipole moments researchgate.net
Characterization Electronic and NMR spectroscopy, mass spectrometry, XPS researchgate.net
Calculated Dipole Moment Higher than the corresponding vanadyl complex (2.94 D) researchgate.net
Bonding Polar "apix" Ti-O bond researchgate.net

Organocobalt(III) Etioporphyrin Complexes

The synthesis of organocobalt(III) porphyrins, including derivatives of the closely related etioporphyrin-I isomer, has been achieved through several established methods. One primary route involves the reaction of a pyridinobromocobalt(III) aetioporphyrin-I complex with Grignard reagents (alkyl- and aryl-magnesium halides) in an anhydrous solvent like 1,2-dimethoxyethane (B42094) (DME) to yield the corresponding organocobalt(III) derivatives. An alternative synthesis involves the reduction of a cobalt(II) etioporphyrin-I complex, for instance with a 1% sodium amalgam, to generate a highly reactive cobalt(I) species. This cobalt(I) intermediate subsequently reacts with alkyl halides to form the stable alkyl-cobalt(III) complex.

A key aspect of the reactivity of these organocobalt(III) etioporphyrin complexes is their sensitivity to light. In solution, the cobalt-carbon σ-bond is susceptible to homolytic fission upon photolysis. uliege.be This light-induced cleavage generates a cobalt(II) porphyrin and an organic radical, a reaction that is central to their application in radical polymerization processes. The stability and reactivity of the Co-C bond can be influenced by the nature of the organic group and the surrounding solvent environment.

Influence of Central Metal Ion on Electronic Structure, Redox Behavior, and Photophysics

The identity of the central metal ion coordinated within the this compound macrocycle is a critical determinant of the complex's electronic, redox, and photophysical characteristics. worldscientific.commdpi.com

Electronic Structure The central metal ion significantly perturbs the π-electron system of the porphyrin macrocycle. worldscientific.com Metals with varying electronegativity and d-orbital configurations interact differently with the porphyrin's frontier molecular orbitals (HOMO and LUMO), thereby modifying the electronic properties of the molecule. worldscientific.comacs.org This is evident in the electronic absorption spectra. For instance, in a chloroform solution, the main absorption bands of Ni-Etioporphyrin-III are shifted hypsochromically (to shorter wavelengths) by approximately 17 nm compared to VO-Etioporphyrin-III. worldscientific.com This shift reflects the differences in how the Ni(II) and VO(IV) centers interact with the porphyrin's π-system. worldscientific.com While the specific arrangement of peripheral alkyl groups (as in different etioporphyrin isomers) has a minimal effect on the electronic transitions, the nature of the central metal has a much greater impact on the absorption spectra. worldscientific.com Generally, upon metalation, the symmetry of the porphyrin ligand increases, which simplifies the Q-band region of the spectrum from four bands to typically one or two. researchgate.net

Redox Behavior The redox potentials of etioporphyrin complexes are strongly influenced by the central metal ion. worldscientific.com While regioisomers of etioporphyrin with the same metal show similar electrochemical potentials, changing the metal leads to significant shifts. worldscientific.com For example, VO-Etioporphyrin-III exhibits higher redox potential values compared to Ni(II) complexes, which corresponds to an increase in the energy of both the HOMO and LUMO. worldscientific.com Manganese complexes show unique electrochemical behavior where redox processes involving the porphyrin macrocycle coexist with changes in the oxidation state of the central metal ion (e.g., Mn(III)/Mn(II)). worldscientific.com In many transition metal porphyrins, a metal-centered redox reaction is often observed in addition to the macrocycle-based oxidations and reductions. researchgate.net

The distortion of the porphyrin macrocycle, which can be induced by the central metal, also modulates redox properties. Nonplanar distortions can selectively elevate the HOMO energy levels, which shifts the ring oxidation processes to more negative potentials, making the complex easier to oxidize. oup.com

Table 1: Selected Redox Potentials (V vs. SCE) for Etioporphyrin Metal Complexes. Data illustrates the influence of the central metal ion.
ComplexE1/2 (Ox 1)E1/2 (Ox 2)E1/2 (Red 1)Reference
Ni-Etioporphyrin-III+0.94+1.40-1.50 worldscientific.com
VO-Etioporphyrin-III+1.00+1.10 (irrev.)-1.34 worldscientific.com
Cu-Etioporphyrin-I+0.95+1.33-1.46 worldscientific.com
MnCl-Etioporphyrin-I-0.44 (quasi-rev.)+1.03N/A worldscientific.com

Photophysics The photophysical properties, such as fluorescence and phosphorescence, are highly dependent on the central metal ion. mdpi.com This is largely governed by the "heavy-atom effect," where a heavy central metal ion enhances spin-orbit coupling. rsc.org This promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), which typically leads to quenching of fluorescence and an increase in phosphorescence. rsc.orgnih.gov

For example, Ni(II) and Cu(II) etioporphyrin complexes are not observed to produce any detectable luminescence. worldscientific.com In contrast, the indium complex, InCl-Etioporphyrin-I, is highly luminescent. mdpi.comresearchgate.net At 77 K, it exhibits a high phosphorescence quantum yield of 10.2% and a long phosphorescence lifetime of 17 ms (B15284909). mdpi.com The ratio of its phosphorescence to fluorescence intensity is 26.1, a record value among this class of complexes, indicating a very efficient population of the triplet state. mdpi.com At room temperature (298 K), InCl-Etioporphyrin-I is an effective generator of singlet oxygen with a quantum yield of 81% in toluene (B28343). mdpi.comresearchgate.net The desired properties for a photosensitizer in many applications include a long-lived triplet state and a low fluorescence quantum yield, characteristics exemplified by this indium complex. mdpi.com

Table 2: Photophysical Properties of InCl-Etioporphyrin-I in Toluene.
PropertyValueConditionsReference
Fluorescence Quantum Yield (ΦF)~0.39%77 K mdpi.comresearchgate.net
Phosphorescence Quantum Yield (ΦP)10.2%77 K mdpi.comresearchgate.net
Phosphorescence Lifetime (τP)17 ms77 K mdpi.comresearchgate.net
Singlet Oxygen Quantum Yield (ΦΔ)81%298 K mdpi.comresearchgate.net

Role of Axial Ligands in Modulating this compound Metal Complex Properties

Axial ligands, which coordinate to the metal center perpendicular to the porphyrin plane, provide a powerful tool for tuning the physicochemical properties of metalloporphyrin complexes. nih.govuminho.pt Their influence extends to the electronic structure and redox behavior. nih.govuminho.pt

The coordination of axial ligands can cause shifts in the electronic absorption spectra. For example, in cobalt porphyrin dimers, replacing bis(pyridine) axial ligands with a mixed thiophenolate-pyridine ligation results in a blue-shift of the Soret band. nih.gov The nature of the axial ligand also directly impacts the redox potential of the central metal. researchgate.net For bis-ligated Fe(III) porphyrins, the Fe(III)/Fe(II) redox couple undergoes a negative shift as the pKa of the axial ligand increases, meaning stronger donor ligands make the iron center harder to reduce. researchgate.net Conversely, a study on cobalt porphyrin dimers showed that mixed thiophenolate-pyridine axial ligation causes a positive shift in the Co(III)/Co(II) redox couple compared to the bis(pyridine) analogue. nih.gov This demonstrates that the selection of axial ligands allows for the fine-tuning of the electrochemical properties for specific applications. nih.govuminho.pt

Investigation of Catalytic Reactivity and Mechanisms of Metalloporphyrin III

Metalloporphyrins are renowned for their catalytic activity, particularly as biomimetic models of cytochrome P-450 enzymes, which are capable of catalyzing a wide range of oxidation reactions. oup.comnih.govnih.gov Iron and manganese etioporphyrin complexes are particularly relevant in this context. oup.comnih.gov

Iron porphyrins, including etioporphyrin derivatives, have been shown to catalyze the hydroxylation of saturated C-H bonds and the epoxidation of olefins, using oxygen donors like iodosylbenzene. nih.govmdpi.comacademie-sciences.fr The generally accepted mechanism for alkane hydroxylation involves the formation of a high-valent iron-oxo species as the key catalytic intermediate. mdpi.comacademie-sciences.fr This process is often described as an "oxygen rebound" mechanism, which proceeds in two main steps:

Hydrogen Atom Transfer (HAT): The high-valent metal-oxo species abstracts a hydrogen atom from the alkane substrate (R-H), forming a substrate radical (R•) and a metal-hydroxo intermediate. mdpi.com

Oxygen Rebound: The hydroxyl group rapidly rebounds from the metal center to the substrate radical, forming the alcohol product (R-OH) and regenerating the catalyst's resting state. mdpi.com

The robustness of the porphyrin catalyst is crucial, as simpler porphyrins can undergo oxidative degradation at the meso positions, leading to inactivation. nih.gov Iron complexes of etioporphyrin have been used to create asymmetric catalysts by attaching peptide chains, which successfully induced enantioselectivity in the epoxidation of styrene, yielding S-styrene oxide in excess. oup.com

Interestingly, the catalytic activity of some metalloporphyrins can be dramatically altered by their support material. While nickel(II) etioporphyrin itself is inactive as a catalyst for certain reactions, its adduct with silica (B1680970) gel displays significant catalytic activity. This suggests that an oxygen ligand from the silicate (B1173343) surface activates the nickel center, forming a catalytically potent species. This highlights the crucial role that the coordination environment, including both axial ligands and support interactions, plays in defining the catalytic prowess of this compound metal complexes.

Photophysical Properties and Excited State Dynamics of Etioporphyrin Iii Derivatives

Fluorescence Emission Characteristics and Quantum Yields

Upon absorption of light, etioporphyrin III derivatives can relax to the ground state via fluorescence emission. The fluorescence spectra of these compounds are typically characterized by two main bands: a strong Q(0,0) band and a weaker Q(0,1) vibrational band. researchgate.net The fluorescence quantum yield (Φf), which represents the efficiency of this radiative decay process, is highly dependent on the molecular structure and the surrounding environment.

For instance, the insertion of a heavy metal atom like indium into the porphyrin core is known to decrease fluorescence quantum yields. researchgate.net This is attributed to the "heavy-atom effect," which promotes intersystem crossing to the triplet state. researchgate.netresearchgate.net In a study of an indium(III) chloride complex of etioporphyrin-I (a structural isomer of this compound), the fluorescence quantum yield was found to be low at room temperature (298 K). mdpi.com This low fluorescence efficiency is a desirable characteristic for applications that rely on the population of the triplet state, such as in photosensitizers for photodynamic therapy or in organic photovoltaics. researchgate.netmdpi.com

The solvent environment also plays a crucial role in the fluorescence properties. Etioporphyrin, being hydrophobic, shows negligible fluorescence in aqueous solutions due to aggregation. rsc.org However, in the presence of vesicles, which can encapsulate the porphyrin molecules and prevent aggregation, the fluorescence is significantly recovered. rsc.org In organic solvents like toluene (B28343), etioporphyrin derivatives exhibit characteristic fluorescence spectra. For example, the indium(III) chloride etioporphyrin-I complex in toluene displays a fluorescence spectrum with a small Stokes shift of about 60 cm⁻¹, indicating a minor change in geometry upon excitation. researchgate.net

Compound/SystemSolvent/MediumFluorescence Quantum Yield (Φf)Reference
InCl-EtioP-IToluene (298 K)Low mdpi.com
EtioporphyrinAqueous solutionNegligible rsc.org
EtioporphyrinAqueous suspension with vesicles~1/4 of value in DMF rsc.org
Coproporphyrin IAqueous solution~0.055 (diminished by ~2-fold vs. DMF) rsc.org
Coproporphyrin IAqueous suspension with vesicles~0.07 rsc.org
Uroporphyrin IIIAqueous solution~0.12 rsc.org
Uroporphyrin IIIAqueous suspension with vesicles~0.1 rsc.org

Phosphorescence Emission and Triplet State Lifetimes

Following intersystem crossing from the excited singlet state, etioporphyrin derivatives can populate the lowest excited triplet state (T1). The radiative decay from this state back to the singlet ground state is known as phosphorescence. This process is spin-forbidden, resulting in significantly longer lifetimes for the triplet state compared to the singlet state.

The phosphorescence of etioporphyrin and its complexes is often observed at low temperatures in rigid matrices to minimize non-radiative decay pathways. mdpi.comresearchgate.net For free-base etioporphyrin, triplet state lifetimes are reported to be in the range of 10-20 milliseconds at 77 K. researchgate.net Specifically, lifetimes of 17 ms (B15284909) in rigid glass and 12-14 ms at room temperature (from delayed fluorescence) have been documented. researchgate.net

The introduction of a heavy atom, such as indium, can significantly enhance phosphorescence. In the case of an indium(III) chloride etioporphyrin-I complex, a high phosphorescence quantum yield of 10.2% and a long decay time of 17 ms were observed at 77 K in a toluene/diethyl ether mixture. researchgate.netmdpi.comresearchgate.net This is a substantial increase compared to metal-free etioporphyrins. researchgate.net The ratio of phosphorescence to fluorescence integral intensities for this indium complex was found to be 26.1, which is exceptionally high for this class of compounds. researchgate.netmdpi.comresearchgate.net

The triplet state lifetime is a critical parameter for applications like photodynamic therapy and organic photovoltaics, as a longer lifetime increases the probability of energy or electron transfer processes. researchgate.netuc.pt For instance, copper(II) etioporphyrinate exhibits phosphorescence with a lifetime of 6 µs at 25 °C in a polystyrene film. nih.gov

Intersystem Crossing Mechanisms and Singlet Oxygen Generation Efficiency

Intersystem crossing (ISC) is a non-radiative process involving a transition between electronic states of different spin multiplicity, typically from an excited singlet state (S1) to an excited triplet state (T1). wikipedia.org The efficiency of ISC is a key factor determining the population of the triplet state and, consequently, the efficiency of subsequent processes like phosphorescence and singlet oxygen generation.

The presence of a heavy atom in the porphyrin core significantly enhances the rate of intersystem crossing due to increased spin-orbit coupling. wikipedia.orgtudublin.ie This "internal heavy atom effect" partially removes the spin forbiddance of the S1 → T1 transition. researchgate.net This is evident in indium(III) complexes of etioporphyrin, where the heavy indium atom promotes ISC, leading to low fluorescence quantum yields and high triplet state populations. researchgate.netresearchgate.net The probability of ISC in these systems significantly surpasses the probabilities of both radiative fluorescence and non-radiative internal conversion from the S1 state. mdpi.com

A high triplet state quantum yield is a prerequisite for efficient singlet oxygen generation, a crucial process in photodynamic therapy. uc.ptmdpi.com The excited triplet state of the photosensitizer can transfer its energy to molecular oxygen (in its triplet ground state), resulting in the formation of highly reactive singlet oxygen (¹O₂). ekb.eg

The singlet oxygen generation quantum yield (ΦΔ) is a measure of the efficiency of this process. For the indium(III) chloride etioporphyrin-I complex, a high ΦΔ of 81% was measured in pure toluene at room temperature. researchgate.netmdpi.comresearchgate.net This value was slightly lower, around 60%, in mixed solvents. mdpi.com Such high efficiencies make these compounds promising candidates for photodynamic therapy. mdpi.com The design of effective photosensitizers often targets a high quantum yield for triplet state formation (ΦT ≈ 1). uc.pt

Energy Transfer Processes in this compound Aggregates and Assemblies

In concentrated solutions or in the solid state, this compound and its derivatives have a strong tendency to form aggregates and self-assembled structures. rsc.org These aggregation phenomena significantly influence their photophysical properties, primarily through energy transfer processes between the constituent porphyrin units.

In such assemblies, the excitation energy can be transferred from an initially excited molecule to a neighboring one. This can occur through two primary mechanisms: Förster resonance energy transfer (FRET), which is a long-range dipole-dipole interaction, and Dexter energy transfer, a short-range process requiring orbital overlap.

The formation of aggregates often leads to a quenching of fluorescence. rsc.org For instance, etioporphyrin exhibits negligible fluorescence in aqueous solutions due to extensive aggregation. rsc.org This quenching is a result of efficient non-radiative decay pathways, including energy transfer to non-fluorescent aggregate traps.

In specifically designed molecular arrays, such as bis-porphyrin systems linked by a molecular bridge, intramolecular energy transfer can be precisely controlled. rsc.orgunipd.it For example, in a triad (B1167595) consisting of two porphyrins linked to a central ruthenium(II) complex, efficient energy transfer occurs from the metal-to-ligand charge-transfer (MLCT) triplet state to the porphyrin triplet state. rsc.org In blends of poly(fluorene) polymers doped with metallated octaethylporphyrins (structurally related to etioporphyrins), energy transfer from the polymer host to the porphyrin guest has been observed. mpg.de

Furthermore, in some self-assembled systems, triplet-triplet annihilation can occur, where two triplet excitons interact to produce a higher-energy singlet exciton, leading to upconverted fluorescence. mpg.de The study of these energy transfer processes is crucial for the development of artificial light-harvesting systems and other optoelectronic devices. acs.orgworldscientific.com

Environmental and Temperature Effects on Photophysical Pathways

The photophysical pathways of this compound derivatives are highly sensitive to their local environment, including the solvent polarity and temperature. These external factors can significantly alter the rates of radiative and non-radiative decay processes, thereby influencing fluorescence, phosphorescence, and singlet oxygen generation.

Lowering the temperature generally leads to an enhancement of phosphorescence. mdpi.com This is because at lower temperatures, non-radiative decay pathways, which often involve molecular vibrations and rotations, are suppressed. mdpi.com For the indium(III) chloride etioporphyrin-I complex, a dramatic increase in phosphorescence quantum yield is observed upon cooling to 77 K. researchgate.netmdpi.comresearchgate.net Temperature can also induce shifts in the luminescence bands due to changes in the rate of geometrical rearrangement of the molecule in the excited state. mdpi.com

The solvent can also have a pronounced effect. The fluorescence spectrum of the InCl-EtioP-I complex shows variations when the solvent is changed from pure toluene to a mixture of toluene and diethyl ether, or a ternary mixture also containing methyl iodide. researchgate.net This solvatochromism reflects the different interactions between the porphyrin and the solvent molecules in the ground and excited states.

Furthermore, the aggregation state of etioporphyrins, which is heavily influenced by the solvent, has a profound impact on their photophysical properties. In non-aggregating solvents or when encapsulated in systems like vesicles, the intrinsic photophysics of the monomeric species can be observed. rsc.org In contrast, in aggregating media, intermolecular interactions dominate, leading to altered absorption and emission spectra and often, the quenching of luminescence. rsc.org The study of these environmental effects is essential for understanding and controlling the behavior of etioporphyrin-based systems in various applications. chemrxiv.org

Computational Chemistry and Theoretical Modeling of Etioporphyrin Iii Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of Etioporphyrin III. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and geometric structures of porphyrin systems, including this compound. dntb.gov.uaworldscientific.com DFT calculations have been successfully employed to optimize the geometry of various etioporphyrin complexes, such as those with vanadyl (VO-EtioP-III) and nickel (Ni-EtioP-III). researchgate.networldscientific.com For instance, DFT-based calculations have been used to predict the cone-like geometry of VO-EtioP-III, where all ethyl groups are oriented in the same direction as the vanadyl moiety. researchgate.net

DFT methods, such as B3LYP and PBE, have been utilized to predict the existence of multiple conformers of etioporphyrin complexes, differing in the orientation of their ethyl groups. researchgate.net Furthermore, DFT calculations have been instrumental in determining the molecular orbital characteristics of these complexes. The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results for parameters like HOMO-LUMO energies and dipole moments. physchemres.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical properties that influence the electronic and optical behavior of molecules. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing chemical reactivity and stability. physchemres.org

In this compound systems, the HOMO and LUMO are typically located around the aromatic core surrounding the central metal ion. physchemres.org The HOMO-LUMO gap can be influenced by several factors, including the type of central metal ion and the conformation of the porphyrin macrocycle. For example, nickel(II) porphyrins exhibit a larger HOMO-LUMO gap compared to copper(II) porphyrins due to stronger dπ-π* back-bonding interactions in the nickel complex. worldscientific.com Conversely, the presence of a vanadyl ion (VO) in VO-EtioP-III leads to an increase in both HOMO and LUMO energies compared to nickel complexes. worldscientific.com Distortions in the porphyrin macrocycle can also affect the HOMO level more significantly than the LUMO. aip.org

CompoundComputational MethodCalculated HOMO-LUMO Gap (eV)Reference
Iron(III) Porphyrin ComplexDFT/B3LYP/6-311G(d,p)0.9042 physchemres.org

Density Functional Theory (DFT) Applications

Prediction of Spectroscopic Parameters (Vibrational and Electronic Spectra)

Theoretical modeling is extensively used to predict and interpret the spectroscopic features of this compound and its derivatives. Quantum-chemical calculations can simulate vibrational (infrared and Raman) and electronic (UV-visible) spectra, providing valuable information that complements experimental data. researchgate.netisuct.ruresearchgate.net

Calculations of vibrational spectra can help in the assignment of experimentally observed bands. For instance, in bismuth iodide porphyrin complexes, calculations have identified vibrational bands corresponding to the Bi-I bond and deformations involving the bismuth, iodine, and nitrogen atoms. isuct.ru Similarly, resonance Raman spectroscopy, supported by theoretical assignments, has been used to differentiate between π→π* transitions and charge transfer bands in Mn(III) etioporphyrin I. aip.org

The electronic absorption spectra of etioporphyrins are characterized by an intense Soret band and weaker Q-bands, a feature well-described by Gouterman's four-orbital model. nih.gov Theoretical calculations, such as time-dependent DFT (TD-DFT), can predict the energies and intensities of these electronic transitions. worldscientific.com For example, calculations have shown that the Soret band arises from transitions to doubly degenerate S3 and S4 states, while the Q-bands correspond to transitions to the S1 and S2 states. nih.gov Theoretical modeling can also predict shifts in these bands due to changes in the central metal ion or aggregation state. For instance, the main absorption bands in Ni-EtioP-III are shifted hypsochromically (to shorter wavelengths) compared to those of VO-EtioP-III. worldscientific.com

Modeling of Molecular Conformations and Distortion Effects

The conformation of the porphyrin macrocycle plays a crucial role in its properties. Theoretical modeling allows for the exploration of different possible conformations and the energetic effects of distortions from planarity. dntb.gov.uaworldscientific.comphyschemres.org Porphyrins can adopt non-planar conformations like saddle or dome shapes, influenced by peripheral substituents and interactions with their environment. aip.orgaip.org

For instance, DFT calculations on zinc(II) etioporphyrin have predicted the existence of six different conformers based on the orientation of the ethyl groups relative to the porphyrin skeleton, with very small energy differences between them. researchgate.net In the solid state, packing forces can induce further distortions. Single-crystal X-ray diffraction analysis of Ni-EtioP-III revealed a slightly distorted planar structure. worldscientific.com Similarly, for VO-EtioP-III, a cone-like geometry has been predicted and observed, with all ethyl groups pointing in the same direction as the vanadyl group. researchgate.net The flexibility of the macrocycle allows it to adapt its conformation when adsorbed on surfaces, which can in turn alter its electronic structure. aip.org

Charge Distribution and Dipole Moment Calculations for this compound Complexes

The dipole moment of a molecule is a vector quantity that describes the separation of positive and negative charges. stackexchange.comdoubtnut.com For a collection of point charges, the dipole moment p is calculated as the sum of the product of each charge q and its position vector r : p = Σ qr . stackexchange.com

CompoundCalculated Dipole Moment (D)Reference
BiI-Etioporphyrin II6.47 isuct.ru
BiI-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin3.87 researchgate.net

Theoretical Insights into Metalation Energetics and Reactivity Profiles

Theoretical calculations can provide valuable insights into the mechanisms and energetics of inserting a metal ion into the porphyrin core, a process known as metalation. Understanding the reactivity profiles of porphyrins is essential for their application in various fields, including catalysis and medicine. researchgate.net

Two primary mechanisms have been proposed for porphyrin metalation: a dissociative mechanism involving the formation of a dianionic porphyrin, and a displacement mechanism where an initial metal-porphyrin complex is formed, followed by the displacement of the inner hydrogen atoms. gre.ac.uk Computational studies can help to elucidate the preferred pathway and the transition states involved.

The reactivity of the porphyrin macrocycle is governed by its aromatic character and the nature of its peripheral substituents. rsc.org Theoretical methods can be used to model various chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cycloadditions. researchgate.net For instance, understanding the factors that control the spin state of iron in etioporphyrin complexes, which influences their reactivity, has been aided by computational studies alongside experimental techniques like Mössbauer spectroscopy. gre.ac.uk Furthermore, the development of quantitative structure-property relationship (QSPR) models, often based on descriptors calculated using DFT, can help predict the reactivity and properties of new porphyrin-based compounds. tudublin.ie

Geochemical and Astrobiological Significance of Etioporphyrin Iii

Etioporphyrin III as a Key Geochemical Biomarker

This compound is a type of petroporphyrin, or geoporphyrin, which are complex organic molecules found in sedimentary rocks, crude oil, and shales. ukessays.comnumberanalytics.com These molecules are considered "geochemical fossils" because they are derived from once-living organisms and retain a basic carbon skeleton that can be traced back to their biological precursors. ukessays.comnumberanalytics.com The discovery of porphyrins, including this compound, in geological samples was the first molecular evidence for the biological origin of petroleum. nih.gov

The significance of this compound as a biomarker lies in its ability to provide detailed information about:

Source of Organic Matter: The presence of this compound and other petroporphyrins indicates a biological contribution to the organic matter in sediments. ukessays.com

Depositional Environment: The types and relative abundances of different porphyrins can offer clues about the environmental conditions at the time of deposition, such as the level of oxygen in the water column. ukessays.com

Thermal Maturity: The ratio of different porphyrin structures, such as the conversion of deoxophylloerythroetioporphyrin (DPEP) to etioporphyrins, is used to assess the thermal maturity of source rocks and petroleum. nih.govgeoscienceworld.org

Biodegradation: The presence and distribution of porphyrins can also provide information on the extent of biodegradation that the organic matter has undergone. ukessays.com

The stability of the porphyrin macrocycle, a tetrapyrrole ring, allows it to persist in the geological record over vast timescales. mdpi.com This stability is enhanced when the porphyrin chelates with a metal ion, such as nickel or vanadium, which is common for geoporphyrins. mdpi.com

The Treibs Hypothesis: Degradative Pathways from Heme and Chlorophyll (B73375) to Etioporphyrins

In the 1930s, Alfred Treibs first proposed that the geoporphyrins found in petroleum and shales were derived from the pigments of living organisms. nih.govresearchgate.netrsc.org This groundbreaking idea, now known as the Treibs Hypothesis, specifically suggested that this compound originates from the degradation of heme (the red pigment in blood) and that deoxophylloerythroetioporphyrin (DPEP) derives from chlorophyll (the green pigment in plants). nih.govmdpi.comresearchgate.net

The proposed degradative pathway involves several key chemical transformations that occur during diagenesis, the process of sediment turning into rock:

Metal Displacement: The original iron in heme or magnesium in chlorophyll is replaced by other metals, most commonly vanadium (as vanadyl) or nickel. nih.govresearchgate.net

Decarboxylation: Carboxyl groups are removed from the molecule. nih.govresearchgate.net

While initially, it was thought that heme was the primary precursor for this compound, it is now widely believed that chlorophylls (B1240455) are the more significant source for most geoporphyrins, including etioporphyrins. nih.gov This is due to the much higher ratio of chlorophyll to heme in the biosphere. nih.gov In this revised view, etioporphyrins are largely formed from the further degradation of DPEP under increasing thermal stress during catagenesis. nih.gov

Table 1: Key Precursors and their Geoporphyrin Products

Biological Precursor Key Pigment Major Geoporphyrin Product
Photosynthetic Organisms Chlorophyll Deoxophylloerythroetioporphyrin (DPEP)

This table is interactive. You can sort the columns by clicking on the headers.

Stable Isotope Analysis for Source Attribution of Etioporphyrins in Sediments

Stable isotope analysis is a powerful tool used to trace the origins of organic matter in geological samples. By measuring the ratios of stable isotopes of elements like carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N), scientists can deduce the sources of geoporphyrins like this compound. nih.govjamstec.go.jpresearchgate.net

Research on oil shales has shown that this compound can be significantly depleted in ¹³C compared to the DPEP derived from chlorophylls in the same sample. nih.gov This isotopic difference suggests that while chlorophyll is a major source of geoporphyrins, there must be another significant contributor to the etioporphyrin pool. nih.gov The most likely candidate for this independent source is the heme found in the cytochromes of microbial organisms. nih.gov

Nitrogen isotope compositions of sedimentary porphyrins can also provide valuable information. jamstec.go.jp The isotopic signatures of porphyrins are thought to reflect those of the original biological pigments, which in turn are influenced by the nitrogen sources and metabolic pathways of the source organisms. jamstec.go.jpresearchgate.net Therefore, dual carbon and nitrogen isotope analysis of individual porphyrins can help to distinguish between different sources of organic matter, such as different types of phytoplankton or bacteria. jamstec.go.jp

Table 2: Isotopic Data from Julia Creek Oil Shale

Porphyrin Type δ¹³C (‰) Inferred Primary Source
DPEP -26.5 Chlorophyll

Data sourced from Boreham et al. (1989). This table is interactive.

Abiotic and Pre-Biotic Synthesis Scenarios for Porphyrins in Early Earth Environments

While the vast majority of geoporphyrins in the rock record are of biological origin, the possibility of abiotic (non-biological) synthesis of porphyrins under conditions mimicking the early Earth has significant implications for the origin of life. mdpi.comcopernicus.org Porphyrins are essential for many fundamental biological processes, including photosynthesis (chlorophyll) and respiration (heme), and their prebiotic availability could have been a crucial step in the emergence of life. mdpi.combiorxiv.org

Several scenarios for the abiotic synthesis of porphyrins have been proposed and tested in laboratory experiments:

Volcanic Environments: It is hypothesized that on the early Earth, amino acids dissolved in the primordial ocean could have been thermally transformed into pyrroles (the building blocks of porphyrins) at hot volcanic coasts. copernicus.orgsemanticscholar.org Subsequent reactions, facilitated by heat and minerals, could have led to the formation of porphyrins from these pyrroles. copernicus.org

Simulated Prebiotic Conditions: Laboratory experiments simulating the conditions of primordial volcanic islands have successfully generated porphyrins and other oligopyrroles from simple precursors like pyrroles and formaldehyde (B43269) under plausible prebiotic conditions. copernicus.orgoup.com

These studies suggest that porphyrins could have been present on Earth before the advent of life and may have been incorporated into early metabolic pathways. mdpi.combiorxiv.org The anaerobic and reducing conditions of the early Earth's atmosphere and oceans would have been favorable for the formation and preservation of these prebiotic compounds. mdpi.com

Environmental Transformation and Diagenesis of this compound in Geologic Settings

Once deposited in sediments, the biological precursor molecules of this compound undergo a complex series of transformations known as diagenesis and catagenesis. geoscienceworld.orgmdpi.com These processes are driven by increasing temperature and pressure as the sediments are buried deeper in the Earth's crust.

The key transformations include:

Early Diagenesis: In the initial stages, at relatively low temperatures, the original chlorophyll and heme molecules lose their central metal ions and undergo defunctionalization, where side chains are altered or removed. mdpi.comresearchgate.net This occurs in the water column and upper layers of sediment. researchgate.net

Catagenesis: With deeper burial and higher temperatures (approximately 60°C to 150°C), more profound changes occur. geoscienceworld.orgsemanticscholar.org During this stage, DPEP, derived from chlorophyll, is progressively converted to the more thermally stable etioporphyrins through the cleavage of its isocyclic ring. geoscienceworld.org Heme-derived porphyrins also undergo further alteration.

Metal Chelation: Throughout diagenesis and catagenesis, the porphyrin molecules chelate with available metal ions in the surrounding environment, primarily nickel and vanadium, forming the stable metalloporphyrins found in petroleum and ancient rocks. mdpi.com

The ratio of DPEP to etioporphyrins is a widely used indicator of the thermal maturity of sedimentary organic matter. nih.govgeoscienceworld.org As thermal stress increases, the proportion of etioporphyrins rises. geoscienceworld.org The specific types and distribution of etioporphyrins and other porphyrins preserved in the rock record thus provide a detailed history of the organic matter's origin and subsequent geological journey. acs.org

Applications of Etioporphyrin Iii and Its Complexes in Advanced Materials and Catalysis

Etioporphyrin III in Organic Electronics and Optoelectronic Devices

The unique photophysical and electronic properties of this compound and its derivatives make them promising candidates for use in organic electronic and optoelectronic devices. Their ability to form stable thin films with significant photoresponsive characteristics is central to these applications.

Fabrication and Characterization of Thin Films

The deposition of this compound and its metal complexes into thin films is a critical step for their integration into electronic devices. Due to their good thermal resistance and often poor solubility, vacuum thermal evaporation (VTE) is the most suitable and widely used method for creating thin films of etioporphyrins. researchgate.net This technique allows for the controlled growth of molecular layers on various substrates. The properties of these films are highly dependent on deposition conditions, such as substrate temperature. For instance, films of Ni-Etioporphyrin-III deposited on 'hot' substrates have shown lower conductivity compared to those grown at room temperature, which is potentially due to variations in the film's structural homogeneity. worldscientific.com

Characterization of these thin films is essential to understand their morphology and properties. Standard techniques employed include:

X-ray Diffraction (XRD): Used to determine the crystal structure and orientation of molecules within the film. m-era.net

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and topography of the films. chalcogen.ro

Optical Absorption Spectroscopy: Reveals details about the electronic transitions and aggregation state of the porphyrin molecules within the solid film. researchgate.net The spectra of etioporphyrin films typically show a strong Soret band (or B-band) and weaker Q-bands, with the relative intensities changing from solution to the solid state, indicating intermolecular interactions. researcher.liferesearchgate.net

Photoconductivity and Charge Transport Mechanisms

A key feature of this compound-based materials is their high photoconductivity. researchgate.netnih.gov Thin films of metal-etioporphyrins can exhibit a photoresponse where the current under illumination is several orders of magnitude higher than the dark current. researcher.liferesearchgate.net For example, in cells with symmetrical lateral contacts, the photocurrent in indium(III) chloride-Etioporphyrin-I (InCl-EtioP-I) films exceeds the dark current by about three orders of magnitude. researcher.liferesearchgate.net

The electrical conduction mechanism in these materials has been identified as being governed by space-charge limited currents (SCLC) with an exponential trap distribution. researchgate.net This model is used to analyze current-voltage (J-V) characteristics and understand charge transport. The mobility of charge carriers is a critical parameter for device performance. Studies on vanadyl-etioporphyrin-III (VO-EtioP-III) have provided insights into these values.

Table 1: Charge Carrier Mobility in Vanadyl-Etioporphyrin III (VO-EtioP-III)

ParameterValueMeasurement ContextReference
Vertical Drift Mobility (µh)Exceeds similar synthetic complexesMeasured from two-terminal J-V measurements (SCLC) researchgate.net
Lateral MobilityCan be even higher than vertical mobilityObtained using a transistor configuration researchgate.net

Role as Active Layer Components in Photovoltaic Cells

This compound and its complexes function as effective electron donor (p-type) materials in organic photovoltaic (OPV) cells. worldscientific.com In a typical device architecture, a thin film of an etioporphyrin complex serves as the donor layer in a planar donor-acceptor (D/A) heterojunction. worldscientific.com The performance of these cells is influenced by the specific metal complex and the isomer of the etioporphyrin used. researchgate.net

For instance, archetypal photovoltaic cells have been fabricated using Ni-Etioporphyrin-III as the donor and Boron(III) chloride hexachloro-subphthalocyanine (Cl6SubPc) as the acceptor. worldscientific.com While these planar junction devices demonstrate moderate performance, they provide a valuable platform for comparing different etioporphyrin-based donors. Research has shown that the best performance among certain etioporphyrin complexes was achieved with a non-planar vanadyl complex, VO-Etioporphyrin-III, as the donor. worldscientific.com

Table 2: Photovoltaic Performance of Planar Heterojunction Cells with Etioporphyrin-III Donors

Donor MaterialAcceptor MaterialOpen-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Power Conversion Efficiency (PCE) [%]Reference
Ni-Etioporphyrin-IIICl6SubPc0.581.8~1.0 worldscientific.com
VO-Etioporphyrin-IIICl6SubPc--2.3 worldscientific.com

Application in Photoresponsive Materials and Photodetectors

The significant photoconductivity and high photoresponse ratio (J_sun / J_dark) make etioporphyrin complexes highly suitable for applications in photoresponsive materials and photodetectors. researchgate.net The efficient generation of charge carriers upon light absorption is fundamental to these applications. nih.gov

An indium(III) chloride complex of etioporphyrin-I, a structural isomer of this compound, has been specifically investigated for its potential in optoelectronic devices. researchgate.net Sandwich cells (ITO/InCl-EtioP-I/Al) demonstrated a strong signal in the photodiode regime, leading to a high spectral detectivity of 10¹² Jones. researchgate.net The understanding and optimization of the triplet state (T1) lifetime and population efficiency are crucial for enhancing the performance of these photoresponsive devices. mdpi.com For InCl-EtioP-I, a high phosphorescence quantum yield and long decay time have been observed at low temperatures, indicating an effective population of the T1 state, which is a desirable characteristic for photosensitizers. nih.govmdpi.com

This compound as Catalytic Systems and Biomimetic Models

The structural core of etioporphyrin is fundamental to many vital biological functions, particularly those involving heme proteins. This has led to its use in the development of synthetic models that mimic the catalytic activity of these complex enzymes.

Cytochrome P-450 Model Systems and Oxygen Transfer Reactions

Etioporphyrin has been identified as a promising structural model for mimicking the active site of cytochrome P-450 enzymes. oup.com These enzymes are monooxygenases that play a crucial role in the metabolism of a wide array of compounds through oxidation and reduction reactions. tandfonline.com The active site of cytochrome P-450 contains a heme group, which has the same fundamental porphyrin structure as etioporphyrin. oup.comtandfonline.com

Synthetic porphyrins, including derivatives of etioporphyrin, are used to create models that replicate the oxygen-transfer reactions catalyzed by cytochrome P-450. oup.com Studies have utilized (tetraphenylporphyrinato)iron(III) chloride as a catalyst for olefin epoxidation in the presence of an oxygen donor, stimulating the use of various synthetic porphyrins for this purpose. oup.com Researchers have designed and synthesized novel porphyrinatoiron(III) chloride complexes derived from etioporphyrin that incorporate peptide chains, creating an asymmetric space around the iron center to better mimic the protein environment of the native enzyme. oup.com These biomimetic models are instrumental in studying the mechanisms of enzymatic catalysis and developing new, efficient catalysts for chemical synthesis. nih.gov

Exploration in Other Catalytic Processes

While research into the full catalytic scope of this compound is ongoing, its structural analogs and related metalloporphyrins have demonstrated activity in a variety of chemical transformations. These studies provide insights into the potential catalytic applications of this compound and its derivatives.

Hydrocarbon Transformations: Nickel etioporphyrin complexes have been investigated for their catalytic activity in hydrocarbon cracking and hydrogenation reactions. vulcanchem.com The catalytic mechanism is believed to involve the nickel center's ability to coordinate with substrate molecules, facilitating electron transfer processes that are crucial for these transformations. vulcanchem.com Vanadyl etioporphyrin has also shown catalytic behavior in processes involving the cleavage of chemical bonds. osti.gov

Oxidation and Reduction Reactions: Metalloporphyrins are well-known for their ability to catalyze oxidation and reduction reactions, acting as mimics of enzymes like cytochromes P450. rsc.org The central metal ion in the porphyrin ring plays a critical role in these reactions, with its redox properties influencing the catalytic efficiency. rsc.org For instance, cobalt porphyrins are recognized as highly active catalysts in the Merox process for the oxidation of mercaptans. mdpi.com Although specific studies on this compound in this exact process are limited, the general catalytic proficiency of metalloporphyrins in oxidation is well-established.

Hydrodemetalation (HDM): In the context of petroleum refining, the removal of metal impurities, such as nickel and vanadium, is a critical step. This process, known as hydrodemetalation, often involves catalytic methods. bitmesra.ac.in Given that etioporphyrins are found in crude oil as nickel and vanadyl complexes, studying their catalytic breakdown provides a direct application of their catalytic chemistry. mdpi.combitmesra.ac.in Research on the intrinsic kinetics of hydrodemetalation of nickel and vanadium porphyrins is crucial for designing more efficient catalysts for heavy crude oil processing. acs.org

The catalytic potential of this compound and its complexes is an active area of research, with investigations expanding to various organic transformations and industrial processes.

This compound in Sensor Development

The distinct electrochemical and optical properties of this compound and its metal complexes make them promising candidates for the development of chemical sensors. Their ability to interact with various analytes and transduce this interaction into a measurable signal is the foundation for their use in this field.

Gas Sensing Applications

Thin films of etioporphyrin I metal complexes have been explored for their potential in gas sensing applications. frontierspecialtychemicals.com The sensing mechanism of semiconductor metal oxide-based gas sensors, a category that can include porphyrin-based materials, relies on the change in electrical resistance upon exposure to a target gas. imapsjmep.org The adsorption and desorption of gas molecules on the sensor's surface cause electronic transfers that alter the material's conductivity.

Research has shown that various metal oxide semiconductor materials are effective in detecting a range of gases, including nitrogen dioxide (NO2), carbon monoxide (CO), and various alcohols. imapsjmep.orgnih.gov For instance, In2O3-graphene-Cu nanocomposites have demonstrated high sensitivity and selectivity towards NO2. nih.gov While direct studies on this compound for gas sensing are emerging, the established principles of porphyrin-based and metal oxide sensors suggest its potential. The interaction between the analyte gas and the central metal ion or the porphyrin ring of this compound can lead to changes in its electronic properties, forming the basis for a sensing signal.

Optical Temperature Sensing

Luminescent materials that exhibit temperature-dependent emission are valuable for remote temperature sensing. mdpi.com Copper(II) etioporphyrinate (Cu-EtioP) has been identified as a promising material for optical temperature sensing. mdpi.com

A study involving Cu-EtioP embedded in a polystyrene film demonstrated that the ratio of the intensities of its phosphorescence transitions in the red spectral region changes significantly with temperature, ranging from -195 °C to +65 °C. mdpi.com This thermosensory property is also observed in the electroluminescence spectra of Cu-EtioP in a poly(9-vinylcarbazole) (PVK) matrix. mdpi.com

Key Findings for Cu-EtioP as a Temperature Sensor:

PropertyObservationReference
Temperature Range-195 °C to +65 °C mdpi.com
Sensing MechanismChange in the ratio of phosphorescence intensity at different wavelengths mdpi.com
Sensitivity (Positive Range)A 28% change in the ratio of phosphorescence intensities (732 nm vs. 690 nm) from 5 °C to 65 °C mdpi.com
Sensitivity (Negative Range)A 2.01 times change in the ratio of phosphorescence intensities (732 nm vs. 690 nm) from 25 °C to -195 °C mdpi.com
Quantum Yield of Phosphorescence3.15% (absolute method) mdpi.com

This research highlights the potential of this compound complexes in developing advanced optical temperature sensors for applications in various fields, including transparent media like biological tissues. mdpi.com

This compound in Photodynamic Therapy (PDT) Research

Photodynamic therapy is a medical treatment that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily in the context of cancer treatment. Porphyrins and their derivatives are a major class of photosensitizers due to their ability to absorb light and generate reactive oxygen species (ROS), such as singlet oxygen. ontosight.airesearchgate.net

Synthetic porphyrins like this compound are explored for their potential in PDT. ontosight.ai While specific clinical applications of this compound itself are not as established as some other porphyrins, research on related compounds provides a strong basis for its investigation. For example, a phase II/III clinical study was conducted on tin ethyl etiopurpurin (Purlytin), a related porphyrin derivative, for the treatment of recurrent cutaneous metastatic breast cancer. nih.gov This study demonstrated high complete response rates with minimal morbidity, underscoring the potential of etioporphyrin-based compounds in PDT. nih.gov

The efficacy of a photosensitizer in PDT is linked to its photophysical properties, such as the quantum yield of singlet oxygen generation. mdpi.comnih.gov For instance, the indium(III) chloride complex of etioporphyrin-I (InCl-EtioP-I) has been shown to have a high quantum yield of singlet oxygen generation (81% in pure toluene (B28343) at 298 K), making it a promising candidate for photoresponsive materials and potentially for PDT applications. mdpi.comnih.gov The combination of porphyrin derivatives with metal ions like iridium or ruthenium is also being investigated to enhance the PDT effect. researchgate.net

Supramolecular Assemblies of this compound for Functional Materials

The ability of this compound and its complexes to self-assemble into ordered supramolecular structures is a key area of research for the development of functional materials with applications in electronics and photonics. researchgate.net

Self-Assembly Strategies and Control over Aggregation

The self-assembly of porphyrin molecules is often driven by π-π stacking interactions between the aromatic macrocycles. researchgate.net This process can lead to the formation of various nanostructures, including wires, rods, and spheres. researchgate.net The nature of the central metal ion and the peripheral substituents on the porphyrin ring can significantly influence the aggregation behavior and the resulting supramolecular architecture. medjrf.commdpi.com

Studies on copper(II) etioporphyrin isomers have revealed that even subtle changes in the arrangement of peripheral substituents can lead to remarkably different solid-state superstructures. mdpi.com For example, when deposited on hot substrates, the different isomers of copper etioporphyrin form distinct supramolecular structures, such as thread-ball-like, needle-like, and bean-like aggregates. mdpi.com

Heating during the deposition process can induce self-assembly and phase transitions in thin films of metalloporphyrins. For instance, heating a thin film of nickel(II) etioporphyrin-I led to the formation of microwires and micrometer-sized crystals, which exhibited significantly higher charge mobility compared to the as-deposited film. aip.org

The aggregation of vanadyl etioporphyrin-III has also been studied, with absorption spectra of thin films showing a large redshift of the Soret and Q-bands compared to solutions, indicating strong intermolecular interactions. researchgate.net

Enhanced Functional Properties via Supramolecular Organization

The functional properties of individual this compound molecules and their metallic complexes can be significantly amplified and tailored through their spontaneous organization into well-defined, larger-scale architectures. This process, known as self-assembly, is governed by non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding. researchgate.netwiley-vch.de The resulting supramolecular structures can exhibit emergent electronic, optical, and catalytic behaviors that are not accessible at the single-molecule level, making them highly attractive for applications in advanced materials and catalysis. researchgate.netcapes.gov.br

The transition from disordered molecules to ordered assemblies is a critical strategy for improving material performance. For instance, the charge mobility in organic materials is highly dependent on the packing of the molecules. aip.org In the case of metalloporphyrins, self-assembly into crystalline structures can dramatically enhance electronic properties. Research on nickel(II) etioporphyrin-I, a closely related isomer, demonstrated that inducing self-assembly through heating caused a phase transition from a thin film to micrometer-sized crystals. aip.org This reorganization resulted in a hole mobility of 0.15 ± 0.03 cm² V⁻¹ s⁻¹, a value two orders of magnitude higher than the 1.1 × 10⁻³ cm² V⁻¹ s⁻¹ observed in the less-ordered thin film structure. aip.org This highlights how supramolecular organization directly enhances charge transport capabilities, a key parameter for electronic devices.

The specific isomerism of the peripheral groups on the etioporphyrin macrocycle plays a crucial role in directing the morphology of the resulting supramolecular structures. Studies on thin films of copper(II) etioporphyrin isomers (I, II, and III) deposited on hot substrates revealed that each isomer forms remarkably different superstructures. mdpi.com Specifically, copper(II) this compound (Cu-EtioP-III) was found to form distinct "bean-like" supramolecular aggregates. mdpi.com This controlled aggregation, facilitated by elevated substrate temperatures, directly influences the material's physical properties, including its electrical conductivity. mdpi.com

The following table summarizes key parameters for thin films of copper etioporphyrin isomers, illustrating the influence of supramolecular organization under different growth temperatures.

CompoundGrowth Temp. (°C)Q-Band λmax (nm)Soret Band λmax (nm)Specific Conductivity (σ) (S/cm)Activation Energy (E_act) (eV)
Cu-EtioP-III 255513981.1 x 10⁻⁸0.45
Cu-EtioP-III 1005513981.2 x 10⁻⁸0.38
Data sourced from research on hot-grown petroporphyrin films. mdpi.com

Furthermore, the aggregation of etioporphyrin complexes into supramolecular assemblies leads to significant changes in their optical properties. In thin films of vanadyl etioporphyrin-III (VO-EtioP-III), the absorption spectra show a large redshift of approximately 30 nm for both the Soret and Q-bands compared to their spectra in solution. researchgate.net This shift is a direct result of the electronic coupling between adjacent porphyrin molecules within the ordered, solid-state structure. researchgate.net

In the realm of catalysis, supramolecular chemistry provides a powerful tool for designing and modifying catalysts. rsc.org The assembly of catalytically active etioporphyrin complexes into larger structures allows for the creation of precisely defined environments that can enhance reactivity and selectivity. capes.gov.bracs.org Non-covalent interactions within these assemblies can pre-organize substrates, stabilize transition states, and facilitate multi-electron transfer processes. acs.orgharvard.edunih.gov While individual metalloporphyrins are known catalysts, their immobilization within a supramolecular framework can control the accessibility of the active metal center and create cooperative effects between multiple catalytic units, mimicking the high efficiency of natural enzymes. acs.orgberkeley.edu

Challenges and Future Directions in Etioporphyrin Iii Research

Development of Highly Efficient and Selective Synthetic Routes to Etioporphyrin III Isomers

A significant challenge in porphyrin chemistry is the controlled synthesis of specific isomers. When unsymmetrically substituted pyrroles are used in tetramerization reactions under acidic conditions, a mixture of four isomers, known as etioporphyrin type isomers (I, II, III, and IV), is typically produced due to scrambling reactions. nih.gov Historically, the synthesis of pure etioporphyrin isomers has been a complex endeavor.

Future research is focused on developing synthetic protocols that offer high efficiency and selectivity for a single isomer, particularly this compound, which is a key structure in geoporphyrins. nih.govdntb.gov.ua This involves moving away from harsh acidic conditions that promote isomerization. For instance, methods utilizing dipyrromethene precursors are being explored to achieve greater control over the final arrangement of the ethyl and methyl substituents on the porphyrin macrocycle. researchgate.netresearchgate.net The development of catalytic systems that can direct the cyclization to favor the type III isomer is a key goal. Success in this area would not only provide a reliable source of this compound for further studies but also advance the broader field of synthetic porphyrin chemistry.

Synthetic Challenge Traditional Approach Future Direction
Isomer SelectivityAcid-catalyzed tetramerization of monopyrroles, leading to isomer mixtures. nih.govDevelopment of catalyst-controlled cyclizations and use of pre-organized precursors like dipyrromethenes. researchgate.netresearchgate.net
Reaction YieldOften low yields for specific isomers due to scrambling and side reactions. google.comOptimization of reaction conditions (e.g., neutral or basic media) and high-dilution techniques to improve yields of the desired isomer. nih.govgoogle.com
ScalabilitySmall-scale synthesis suitable for laboratory research. google.comDesigning robust and scalable synthetic routes for potential commercial applications.

Advanced Spectroscopic and Imaging Techniques for Real-Time and In-Situ Analysis

The characterization of this compound and its derivatives relies heavily on spectroscopic techniques. Standard methods include UV-visible spectroscopy, which reveals the characteristic Soret and Q-bands, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. nih.govworldscientific.comuni-muenchen.de However, understanding the dynamic behavior of these molecules, especially in complex environments or during reactions, requires more advanced analytical tools.

The future in this domain lies in the application and development of techniques capable of real-time and in-situ analysis. Time-resolved spectroscopy, for example, can be used to study the excited state dynamics of this compound metal complexes, which is crucial for applications in photodynamic therapy and photovoltaics. researchgate.netmdpi.com Furthermore, high-resolution imaging techniques like non-contact atomic force microscopy (AFM) are beginning to provide unprecedented visual information about the substitution patterns of individual petroporphyrin molecules, including etioporphyrins. nih.govresearchgate.netacs.org Combining these advanced spectroscopic and imaging methods will offer a more complete picture of this compound's behavior at the molecular level.

Analytical Technique Information Gained Future Application
Time-Resolved SpectroscopyExcited state lifetimes (fluorescence and phosphorescence). mdpi.comReal-time monitoring of photochemical reactions and energy transfer processes in materials. researchgate.net
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)Precise molecular weight and elemental composition. nih.govacs.orgDetailed characterization of complex mixtures of geoporphyrins in crude oils. nih.gov
Non-Contact Atomic Force Microscopy (AFM)High-resolution imaging of molecular structure and substitution patterns. nih.govresearchgate.netacs.orgIn-situ visualization of self-assembly processes and surface interactions.
Laser Desorption Ionization Mass Spectrometry (LDI-MS)Molecular information from micro-scale samples. univ-lille.frAnalysis of trace amounts of porphyrins in geological and potentially extraterrestrial samples. univ-lille.fr

Elucidating Structure-Function Relationships for Tailored Material Properties

The properties of this compound can be significantly altered by the insertion of different metal ions into its central cavity and by modification of its peripheral substituents. ontosight.ai Understanding the relationship between the specific molecular structure and the resulting material properties is crucial for designing new functional materials. For instance, the coordination of a cobalt ion can confer catalytic or sensor capabilities, while other metals can tune the optical and electronic properties for applications in thin-film devices. ontosight.aimedkoo.com

Future research will focus on systematically modifying the this compound scaffold and correlating these changes with performance in specific applications. This includes the synthesis of derivatives with tailored electronic properties for use in organic electronics or as photosensitizers. ontosight.ai The study of supramolecular aggregates of this compound derivatives is also a promising area, as the organization of molecules in thin films can dramatically affect their optical and electronic behavior. researchgate.net Computational modeling will play an increasingly important role in predicting the properties of new this compound-based materials before their synthesis, accelerating the design process.

Expanding the Scope of Catalytic Applications and Understanding Reaction Mechanisms

Metalloporphyrins, including complexes of this compound, are known to be effective catalysts for a variety of chemical reactions. ontosight.ailabinsights.nl They can mimic the function of enzymes and are of interest for applications in oxidation, reduction, and coupling reactions. ontosight.ai For example, etioporphyrin complexes have been shown to catalyze the cracking of hydrocarbons. bham.ac.ukbham.ac.uk

A key challenge and future direction is to expand the range of reactions catalyzed by this compound complexes and to gain a deeper understanding of the underlying reaction mechanisms. nih.gov This involves studying the role of the central metal ion and the porphyrin ligand in the catalytic cycle. researchgate.net By elucidating these mechanisms, it may be possible to design more efficient and selective catalysts for specific industrial processes. The investigation of these complexes in electrocatalysis and photocatalysis, particularly for energy conversion reactions like hydrogen evolution, is a burgeoning field of research. researchgate.netnih.gov

Catalytic Application Etioporphyrin Complex Key Research Focus
Hydrocarbon CrackingVarious metal etioporphyrinsElucidating the mechanism of homolytic bond cleavage. bham.ac.ukbham.ac.uk
Oxidation ReactionsEtioporphyrin-MagnesiumUse as a photosensitizer to generate reactive oxygen species. ontosight.ai
Hydrogenation ReactionsVarious metal etioporphyrinsCatalyzing the hydrogenation of alkenes. bham.ac.uk
Electrocatalysis (e.g., HER)Nickel EtioporphyrinUnderstanding metal-centered vs. ligand-centered reaction mechanisms. researchgate.net

Deeper Insights into Geochemical Transformation and Astrobiological Relevance

This compound is a crucial biomarker in geochemistry, providing evidence for the biological origin of petroleum. nih.govresearchgate.net It is understood to be a diagenetic product of heme, a component of cytochromes and hemoglobin. nih.govmdpi.com The ratio of etioporphyrins to other geoporphyrins like DPEP (deoxophylloerythroetioporphyrin), which derives from chlorophyll (B73375), is used to assess the origin, maturity, and depositional environment of source rocks and oils. researchgate.netukessays.com

Future research aims to refine our understanding of the geochemical pathways that lead to the formation of this compound from its biological precursors. dntb.gov.uaresearchgate.net This includes studying the effects of temperature, pressure, and microbial activity on these transformations. Stable isotope analysis of etioporphyrins is a powerful tool for distinguishing between different biological sources, such as those from chlorophylls (B1240455) versus microbial cytochromes. nih.gov

The stability and distinct spectral signature of porphyrins like this compound also make them ideal targets in the search for extraterrestrial life. researchgate.net Their presence in ancient terrestrial sediments suggests they can be preserved over geological timescales. slideshare.net Future astrobiological missions may employ techniques like laser desorption mass spectrometry to search for geoporphyrins on other planets, such as Mars, as potential biosignatures. univ-lille.frresearchgate.net

Exploration of Novel Biomedical and Environmental Applications

The unique photophysical properties of this compound and its derivatives have opened doors to various biomedical and environmental applications. In medicine, they are being explored as photosensitizers in photodynamic therapy (PDT) for cancer treatment. ontosight.ai When activated by light, these molecules can generate reactive oxygen species that selectively destroy cancer cells. ontosight.aismolecule.com

The future in this area involves the design and synthesis of new this compound derivatives with enhanced efficacy for PDT. This includes improving their solubility, tumor accumulation, and ability to generate singlet oxygen. researchgate.netekb.eg Beyond PDT, the potential of etioporphyrin complexes in bioinorganic chemistry, for example as mimics of enzyme active sites, is an active area of investigation. ontosight.ai

In the environmental sector, the catalytic properties of etioporphyrin complexes could be harnessed for remediation purposes. Their ability to catalyze oxidation and reduction reactions suggests potential applications in breaking down pollutants. Furthermore, their sensitivity to certain chemicals makes them candidates for the development of new sensors.

Q & A

Q. What are the standard synthetic routes for Etioporphyrin III, and how do reaction conditions influence isomer purity?

this compound derivatives are typically synthesized via methods like the Fischer porphyrin synthesis, which involves condensation of pyrrole precursors under acidic conditions. However, isomer separation remains challenging due to the instability of intermediates, leading to inseparable mixtures . For example, bilane intermediates in symmetric porphyrin synthesis often undergo redistribution, necessitating precise control of reaction time, temperature, and solvent polarity to minimize byproducts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for purity validation .

Q. How are spectral properties (e.g., absorption/fluorescence) of this compound characterized, and what experimental parameters affect reproducibility?

Spectral characterization involves UV-Vis spectroscopy (e.g., Soret and Q-bands) and fluorescence emission/excitation profiling in solvents like 1-propanol. For reproducibility, solvent polarity, pH, and concentration must be standardized. For instance, decanoic acid additives can stabilize porphyrin aggregates, altering spectral profiles . Calibration against authentic standards (e.g., Etioporphyrin I) is essential to confirm peak assignments .

Q. What analytical techniques are recommended for structural validation of this compound metal complexes?

Mass spectrometry (ESI-MS or MALDI-TOF) and nuclear magnetic resonance (NMR) are primary tools. For metal complexes like Vanadium(IV) this compound oxide, inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal incorporation efficiency, while X-ray crystallography resolves coordination geometry .

Advanced Research Questions

Q. How do substituent effects (e.g., fluorinated or methoxy groups) alter the redox and catalytic properties of this compound derivatives?

Substituents modulate electron density at the porphyrin core, impacting redox potentials and catalytic activity. For example, pentafluorophenyl groups increase oxidative stability but reduce solubility, complicating homogeneous catalysis. Cyclic voltammetry (CV) and density functional theory (DFT) calculations are used to correlate structure with electrochemical behavior .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound across studies?

Discrepancies often arise from differences in sample preparation (e.g., aggregation states) or instrumental settings. To address this, researchers should:

  • Perform control experiments under inert atmospheres to prevent oxidation.
  • Use deuterated solvents for NMR to avoid proton exchange artifacts.
  • Validate findings with complementary techniques (e.g., comparing fluorescence lifetimes with time-resolved spectroscopy) .

Q. How can researchers optimize this compound for biomedical applications while ensuring biocompatibility and stability?

Functionalization with hydrophilic groups (e.g., sulfonate or polyethylene glycol chains) enhances aqueous solubility. Stability under physiological conditions is assessed via accelerated degradation studies (e.g., exposure to serum or reactive oxygen species). In vitro cytotoxicity assays (e.g., MTT) and in vivo biodistribution studies (using radiolabeled analogs) are critical for preclinical validation .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing porphyrin reactivity data with high variability?

Multivariate analysis (e.g., principal component analysis) identifies dominant factors influencing reactivity. For small datasets, non-parametric tests (e.g., Mann-Whitney U) are robust against non-normal distributions. Replicate experiments (n ≥ 3) and error propagation models minimize type I/II errors .

Q. How should researchers design experiments to investigate this compound’s role in prebiotic chemistry simulations?

Use hydrothermal reactors to simulate primordial conditions (e.g., 60–100°C, pH 7–9). Monitor reaction kinetics via in situ spectroscopy and compare products with geological samples using GC-MS. Decanoic acid micelles can mimic hydrophobic environments for porphyrin self-assembly .

Q. What ethical and reproducibility guidelines apply to this compound studies involving human-derived materials?

  • Obtain institutional review board (IRB) approval for cell-based assays using human tissues.
  • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets.
  • Document synthetic protocols in detail (e.g., CAS registry numbers, solvent grades) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.